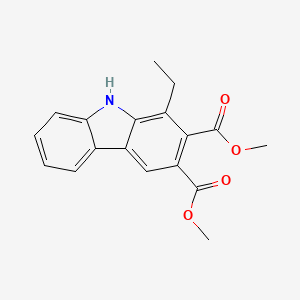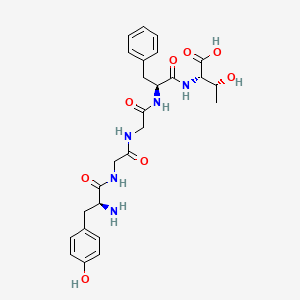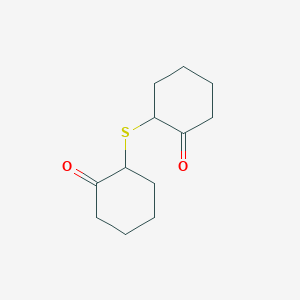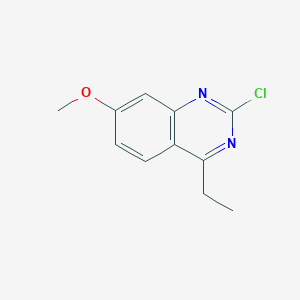
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their electronic and charge-transport properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester typically involves the esterification of 9H-carbazole-2,3-dicarboxylic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is refluxed to complete the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Carbazole-2,3-dicarboxylic acid derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester is used as a precursor for synthesizing various carbazole-based compounds. These compounds are valuable in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, carbazole derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, carbazole derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes and modulate biological pathways involved in diseases.
Industry
Industrially, the compound is used in the production of dyes, pigments, and polymers. Its electronic properties make it suitable for use in optoelectronic devices and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Carbazole-2-carboxylic acid, ethyl ester
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 3,6-Dimethyl-9H-carbazole
Uniqueness
Compared to similar compounds, 9H-Carbazole-2,3-dicarboxylic acid, 1-ethyl-, dimethyl ester has unique ester functional groups at the 2,3-positions, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
59774-13-9 |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
dimethyl 1-ethyl-9H-carbazole-2,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-4-10-15(18(21)23-3)13(17(20)22-2)9-12-11-7-5-6-8-14(11)19-16(10)12/h5-9,19H,4H2,1-3H3 |
InChI-Schlüssel |
COFYCOKKWZVUDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC(=C1C(=O)OC)C(=O)OC)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)



![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14612543.png)

![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)


